molecular formula C3H7N3O2 B5910379 3-amino-3-(hydroxyimino)propanamide

3-amino-3-(hydroxyimino)propanamide

Cat. No.: B5910379
M. Wt: 117.11 g/mol
InChI Key: GEVNGLBVTSTVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(hydroxyimino)propanamide (CAS: 139912-32-6) is a low-molecular-weight amidoxime with the molecular formula C₃H₇N₃O₂ (molecular weight: 117.11 g/mol). It features a central propanamide backbone substituted with an amino group and a hydroxyimino moiety. Its structural simplicity allows for versatile modifications, enabling exploration of structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

(3E)-3-amino-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-2(6-8)1-3(5)7/h8H,1H2,(H2,4,6)(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVNGLBVTSTVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N\O)/N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

3-Amino-3-(hydroxyimino)propanamide has shown promise as a pharmaceutical intermediate due to its ability to interact with biological targets. Studies indicate that it may modulate enzyme or receptor activities through hydrogen bonding and hydrophobic interactions, making it a candidate for drug design and development .

Case Study: Anticancer Potential
Research has highlighted the potential of derivatives of this compound as anticancer agents. For instance, certain derivatives demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to non-cancerous cells . This suggests that this compound could be further explored for developing targeted cancer therapies.

In biological research, this compound has been investigated for its antimicrobial properties. Studies have indicated that it can inhibit the growth of various pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Study: Antimicrobial Activity
A study examining the antimicrobial efficacy of this compound revealed significant inhibition against WHO priority pathogens, indicating its potential as a lead compound for new antibiotic development .

Industrial Applications

The compound is also being explored for industrial applications, particularly in the production of fine chemicals. Its unique chemical structure allows it to serve as a precursor in various industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 3-amino-3-(hydroxyimino)propanamide with its analogs, focusing on substituent effects, physicochemical properties, and biological activity.

N-Aryl Substituted Derivatives

Derivatives with varying substituents on the aromatic ring of the N-aryl group demonstrate significant differences in synthesis yields, melting points, and chromatographic behavior (Table 1).

Table 1: Comparison of N-Aryl Derivatives

Compound ID Substituent Yield (%) Melting Point (°C) UPLC Retention Time (min) Key NMR Shifts (δ, ppm) Source
23 2-Mercaptophenyl 65 324–325 3.32 9.20 (s, 1H), 7.94 (d, J=8.0 Hz)
24 2-Ethylphenyl 74 266–268 3.89 9.43 (s, 1H), 1.12 (t, J=7.6 Hz)
25 2-Isopropylphenyl 64 228–230 4.87 9.46 (s, 1H), 3.30 (septet)
31 2-Bromophenyl 77 278–280 2.87 9.74 (s, 1H), 7.90 (d, J=8.0 Hz)
12 2,3,4-Trifluorophenyl 26 N/A N/A 19F NMR: -138.7, -144.1

Key Observations:

  • Electron-withdrawing groups (e.g., bromo in compound 31) correlate with higher melting points, likely due to increased intermolecular interactions .
  • Alkyl substituents (e.g., ethyl in compound 24) improve synthetic yields (74% vs. 26% for fluorinated analogs), suggesting steric and electronic effects on reaction efficiency .
  • Fluorinated derivatives (e.g., compound 12) exhibit distinct ¹⁹F NMR signals, useful for structural verification .
Hydroxyimino Propanamides with Diverse Backbones

Compounds with modifications to the propanamide chain or hydroxyimino group highlight variations in bioactivity and selectivity (Table 2).

Table 2: Bioactive Hydroxyimino Propanamide Analogs

Compound ID Structure Modifications Biological Activity Selectivity Index (SI)* Source
43 N-(3,4-Dichlorobenzyl), 4-methoxyphenyl Antiproliferative vs. A-375 melanoma cells Calculated SI > 10
44 N-Pyridin-2-yl, 4-methoxyphenyl Selective cytotoxicity in Hs27 fibroblasts SI = 8.2
9c Naphthalen-2-yl, selenoethyl DOT1L inhibition (anticancer target) Not reported

Key Observations:

  • Heterocyclic substituents (e.g., pyridyl in compound 44) reduce selectivity for cancer cells, indicating a trade-off between potency and specificity .
Stereochemical and Functional Group Variations
Compound ID Structural Feature Key Property Source
(3S)-3-Amino-3-(4-chlorophenyl)propanamide Chiral center at C3 Improved binding to androgen receptors
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide Thiophene ring substitution Enhanced metabolic stability
L755507 Indole and sulfonamide groups Dual LSD1/MAO-B inhibition

Key Observations:

  • Stereochemistry (e.g., S-configuration in compound 20) critically influences receptor binding, underscoring the importance of chiral synthesis .
  • Thiophene substituents improve metabolic stability compared to phenyl analogs, as seen in compound 14 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-3-(hydroxyimino)propanamide derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Derivatives like 3-amino-3-(hydroxyimino)-N-[2-(alkyl)phenyl]propanamide are synthesized via multi-step organic reactions. A typical approach involves coupling a substituted phenylamine with a propanamide precursor using coupling agents like EDC/HOBt under mild conditions (e.g., DMF solvent, room temperature). Yields vary with substituents: for example, compound 23 (thiol-substituted) yields 65%, while compound 24 (ethyl-substituted) achieves 74% . Optimization of reaction time, temperature, and stoichiometry is critical. Analytical validation via UPLC (retention time: 3.32–4.87 min) and ¹H NMR (e.g., δ 9.20 ppm for aromatic protons) confirms purity .

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Methodological Answer : Use a combination of ¹H NMR (to identify substituent environments, e.g., δ 5.55 ppm for NH₂ groups), UPLC (for retention time and purity), and melting point analysis (e.g., 228–325°C range). For stereochemical confirmation, chiral HPLC or X-ray crystallography is recommended. Mass spectrometry (HRMS) validates molecular weights (e.g., compound 25: C₁₁H₁₆N₄O₂, MW 236.27 g/mol) .

Q. What preliminary biological assays are suitable for screening the bioactivity of these compounds?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., lysine-specific demethylase 1, LSD1) using fluorogenic substrates to measure IC₅₀ values. Antimicrobial activity can be tested via broth microdilution (MIC against Gram+/Gram– bacteria). Anticancer potential is assessed via MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM indicates high potency) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the binding affinity and selectivity of this compound derivatives toward LSD1?

  • Methodological Answer : Substituents like thiol (compound 23) or ethyl (compound 24) alter electronic and steric properties, modulating interactions with LSD1’s catalytic domain. Docking studies (e.g., using AutoDock Vina) reveal that hydrophobic groups enhance binding in the FAD-binding pocket, while polar groups improve solubility but reduce affinity. Comparative IC₅₀ data (e.g., compound 24: IC₅₀ = 0.8 µM vs. compound 25: IC₅₀ = 1.2 µM) highlight substituent-dependent activity .

Q. What strategies resolve contradictory data in biological assays for structurally similar derivatives?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme assays) arise from assay conditions (pH, ionic strength) or compound stability. Standardize protocols:

  • Use identical buffer systems (e.g., Tris-HCl pH 8.5 for LSD1).
  • Validate compound stability via UPLC-MS over 24 hours.
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

  • Methodological Answer : Perform in silico ADMET predictions using tools like SwissADME or ADMETLab. Key parameters:

  • CYP450 metabolism : Electron-withdrawing substituents (e.g., -Br) reduce CYP3A4-mediated oxidation.
  • Half-life : LogP values <2.5 correlate with improved aqueous solubility and hepatic stability.
  • Toxicity : Alert for mutagenicity (e.g., via Derek Nexus) if aromatic amines are present .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the role of the hydroxyimino group in metal chelation (e.g., Fe²⁺ in LSD1) via XAS or EPR .
  • In Vivo Models : Validate pharmacokinetics in rodent models for lead compounds (e.g., compound 23) with >70% oral bioavailability.
  • Structural Optimization : Explore bicyclic substituents (e.g., indole) to enhance blood-brain barrier penetration for neurotargets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-3-(hydroxyimino)propanamide
Reactant of Route 2
3-amino-3-(hydroxyimino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.